CID 71401607

Description

CID 71401607 is a chemical compound registered in PubChem, a comprehensive database of chemical molecules and their properties. Unfortunately, none of the provided evidence directly references this compound, limiting the ability to describe its structure, synthesis, or functional roles. For context, PubChem entries typically include molecular formulas, structural data, physicochemical properties (e.g., solubility, logP), and biological activity.

Properties

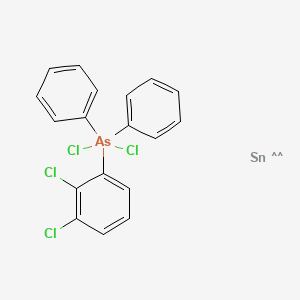

Molecular Formula |

C18H13AsCl4Sn |

|---|---|

Molecular Weight |

564.7 g/mol |

InChI |

InChI=1S/C18H13AsCl4.Sn/c20-17-13-7-12-16(18(17)21)19(22,23,14-8-3-1-4-9-14)15-10-5-2-6-11-15;/h1-13H; |

InChI Key |

BOXFYLLLPRPASQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[As](C2=CC=CC=C2)(C3=CC=CC(=C3Cl)Cl)(Cl)Cl.[Sn] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 71401607” involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

Step 1: Initial formation of the core structure using a base-catalyzed reaction.

Step 2: Functionalization of the core structure through electrophilic substitution reactions.

Step 3: Final purification using chromatographic techniques.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The process involves:

Large-scale synthesis: Utilizing high-throughput reactors.

Purification: Employing industrial-scale chromatography and crystallization techniques.

Quality Control: Implementing rigorous testing protocols to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 71401607” undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

Reduction: Can be reduced using reducing agents to yield reduced forms.

Substitution: Participates in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts like palladium or copper.

Major Products Formed:

Oxidation Products: Include various oxidized derivatives with altered functional groups.

Reduction Products: Yield reduced forms with different electronic properties.

Substitution Products: Result in compounds with new functional groups replacing original ones.

Scientific Research Applications

Compound “CID 71401607” has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis studies.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of compound “CID 71401607” involves its interaction with specific molecular targets and pathways. It may act by:

Binding to Enzymes: Inhibiting or activating enzymatic activity.

Interacting with Receptors: Modulating receptor function and signaling pathways.

Altering Cellular Processes: Affecting cellular metabolism and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data for CID 71401607 is absent, the evidence provides methodologies for comparing structurally or functionally related compounds. Below is a framework for such a comparison, using examples from the evidence:

Table 1: Structural and Functional Comparison Framework

Key Findings from Analogous Studies

Structural Analogues: Betulin derivatives (e.g., CID 72326, CID 64971) share triterpenoid backbones, enabling interactions with sterol-binding proteins . Oscillatoxins (CID 101283546, CID 156582093) feature polyether ladders critical for ion-channel disruption .

Functional Overlaps : Both betulin derivatives and oscillatoxins exhibit cytotoxicity, but betulin’s anti-inflammatory properties contrast with oscillatoxin’s role as a marine toxin .

Synthetic vs. Natural Sources : Betulin is plant-derived and commercially scalable, whereas oscillatoxins require complex biosynthetic pathways, limiting large-scale production .

Methodological Insights

- Spectroscopic Characterization : Mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for structural elucidation, as shown in CID-related analyses .

- Bioactivity Screening : Pharmacological studies (e.g., IC₅₀, EC₅₀) for betulin derivatives highlight the importance of standardized assays for comparing efficacy .

- Computational Predictions : Tools like iLOGP and SILICOS-IT predict logP values, aiding in solubility and bioavailability comparisons (e.g., CID 57416287 in ) .

Limitations and Recommendations

The absence of specific data for this compound underscores the need for:

Primary Literature : Peer-reviewed studies on synthesis, characterization, and bioactivity.

Experimental Validation : Structural analysis (e.g., X-ray crystallography) and in vitro/in vivo testing to confirm theoretical predictions.

Database Cross-Referencing : Cross-checking with PubChem, ChEMBL, or Reaxys for supplementary data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.